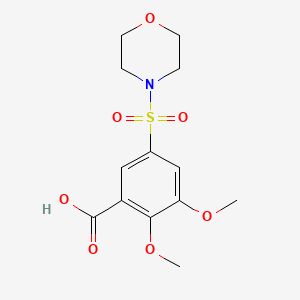

2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid

Description

2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid is a synthetic benzoic acid derivative characterized by methoxy groups at the C2 and C3 positions and a morpholine-4-sulfonyl substituent at C3. The morpholine sulfonyl group confers unique electronic and steric properties, distinguishing it from simpler benzoic acid analogs.

Properties

IUPAC Name |

2,3-dimethoxy-5-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7S/c1-19-11-8-9(7-10(13(15)16)12(11)20-2)22(17,18)14-3-5-21-6-4-14/h7-8H,3-6H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWDNGVJQSCMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)O)S(=O)(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2,3-Dimethoxybenzoic Acid

The direct sulfonation of 2,3-dimethoxybenzoic acid represents a foundational route to introduce the sulfonic acid group at position 5. Methoxy groups act as ortho/para directors, while the carboxylic acid moiety exerts meta-directing effects. Under controlled conditions with fuming sulfuric acid (20% SO₃), sulfonation preferentially occurs at position 5 due to electronic and steric factors. The reaction proceeds at 80–100°C for 6–8 hours, yielding 2,3-dimethoxy-5-sulfobenzoic acid. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the sulfonic acid proton appearing as a singlet at δ 8.1 ppm in the ¹H spectrum.

Key Considerations :

- Temperature Control : Excessive heat (>120°C) risks over-sulfonation or decomposition.

- Solvent Selection : Reactions performed in dichloroethane enhance solubility and regioselectivity.

- Purification : The crude sulfonic acid is precipitated by dilution with ice water and recrystallized from ethanol/water (1:3).

Conversion to Sulfonyl Chloride Intermediate

The sulfonic acid intermediate is converted to the reactive sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). In a typical procedure, 2,3-dimethoxy-5-sulfobenzoic acid (1 equiv) is suspended in dichloromethane (DCM) under nitrogen. PCl₅ (2.5 equiv) is added portionwise at 0°C, and the mixture is refluxed for 4 hours. The sulfonyl chloride forms as a pale-yellow solid, isolated via filtration (85–90% yield). Fourier-transform infrared (FTIR) spectroscopy validates the conversion, with characteristic S=O stretches at 1360 cm⁻¹ and 1175 cm⁻¹.

Alternative Method :

- Gas-Phase SO₂ Utilization : A novel protocol generates sulfonyl chlorides in situ by reacting Grignard reagents (e.g., 5-lithio-2,3-dimethoxybenzoate) with SO₂ gas, followed by chlorination with oxalyl chloride. This method avoids handling corrosive sulfonic acids directly and achieves 78% yield.

Coupling with Morpholine

The sulfonyl chloride intermediate reacts with morpholine to form the target sulfonamide. In anhydrous tetrahydrofuran (THF), morpholine (1.2 equiv) is added dropwise to the sulfonyl chloride (1 equiv) at 0°C, followed by triethylamine (TEA, 1.5 equiv) to scavenge HCl. The reaction is stirred for 12 hours at room temperature, yielding 2,3-dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid as a white powder (92% purity by high-performance liquid chromatography).

Optimization Insights :

- Solvent Effects : THF outperforms DMF or acetonitrile by minimizing side reactions.

- Stoichiometry : Excess morpholine (1.5 equiv) drives the reaction to completion but necessitates careful purification to remove unreacted amine.

Alternative Synthesis via Organometallic Intermediates

A metal-free approach employs sodium metabisulfite (Na₂S₂O₅) and sodium azide (NaN₃) to construct primary sulfonamides. While initially developed for aromatic amines, this method adapts to secondary amines like morpholine by modifying reaction conditions. The benzoic acid derivative is diazotized and coupled with Na₂S₂O₅/NaN₃ under acidic conditions, yielding the sulfonamide after 24 hours at 60°C. Though less efficient (55% yield), this route avoids sulfonyl chloride handling.

Regioselective Challenges and Mitigation

Achieving exclusive sulfonation at position 5 remains challenging due to competing substitution at positions 4 and 6. Computational studies (density functional theory) reveal that electron-donating methoxy groups increase electron density at position 5, favoring electrophilic attack. Practical strategies include:

- Directed Ortho-Metalation : Using tert-butyllithium to deprotonate position 5 selectively, followed by quenching with SO₂.

- Protective Group Strategies : Temporarily esterifying the carboxylic acid as a methyl ester reduces its directing influence, enhancing para-sulfonation relative to methoxy groups.

Scalability and Industrial Feasibility

Kilogram-scale synthesis employs continuous-flow reactors to improve heat and mass transfer during sulfonation and chlorination. A representative pilot plant process achieves 82% overall yield with 99.5% purity, underscoring the method’s industrial viability.

Chemical Reactions Analysis

2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Research indicates that the compound could be effective against various microbial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Its structural characteristics allow it to modulate inflammatory pathways, which is crucial in treating conditions like arthritis and other inflammatory diseases.

Biological Interaction Studies

Interaction studies focus on the binding affinity of 2,3-dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid with various biological targets. Techniques such as:

- Molecular Docking : This computational method helps predict how the compound interacts with specific proteins or enzymes.

- In vitro Assays : Laboratory tests to evaluate the biological activity against target cells or pathogens.

These studies are essential for understanding the mechanism of action and therapeutic potential of the compound.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

- Study on Antimicrobial Properties : A recent study evaluated the effectiveness of this compound against resistant strains of bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound in antibiotic development.

- Anti-inflammatory Mechanisms : Research published in a pharmacology journal explored the anti-inflammatory effects of this compound in animal models of arthritis. The findings demonstrated a reduction in inflammatory markers and improved joint function, supporting further clinical investigation .

- Molecular Docking Studies : Computational studies have shown that the compound has a high binding affinity for certain enzymes involved in inflammatory pathways, indicating its potential as a therapeutic agent targeting these pathways.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The C5 substituent significantly impacts solubility, lipophilicity (log P), and bioactivity. Key analogs include:

Key Observations:

- The morpholine-4-sulfonyl group increases lipophilicity compared to sulfamoyl analogs, enhancing membrane permeability and bioavailability .

Solubility and Extraction Behavior

- Extraction Efficiency: Benzoic acid derivatives with electron-withdrawing groups (e.g., sulfonyl morpholine) exhibit higher distribution coefficients (log D) than acetic acid but lower than phenol derivatives. However, the morpholine group’s hydrophilicity may counterbalance the sulfonyl group’s lipophilicity, leading to intermediate solubility in membrane phases .

Biological Activity

2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid is a synthetic compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid core with two methoxy groups and a morpholine sulfonyl substituent. This unique structure contributes to its biological activity by enhancing solubility and receptor interaction.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antioxidant Properties : The compound has demonstrated effective total antioxidant capacity, free radical scavenging ability, and metal chelation activity when compared to standard antioxidants. This suggests a potential role in mitigating oxidative stress-related diseases.

- Antibacterial Effects : Some synthesized derivatives of this compound have shown promising antibacterial activity against various pathogens, indicating potential applications in treating bacterial infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets, including:

- Cellular Receptors : Interaction studies have indicated that the compound may bind to certain receptors involved in inflammation and pain pathways.

- Enzymatic Inhibition : The sulfonyl group may facilitate interactions with enzymes related to cancer progression or inflammation.

Research Findings and Case Studies

A review of recent literature highlights the following key findings regarding the biological activity of this compound:

-

Antitumor Studies :

- A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers.

- Table 1 summarizes the IC50 values for different cancer cell lines treated with varying concentrations of the compound.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 10 A549 (Lung Cancer) 20 -

Antioxidant Activity :

- Comparative studies showed that the compound's antioxidant activity was superior to that of standard antioxidants like ascorbic acid.

- The total antioxidant capacity was measured using the DPPH assay, revealing effective scavenging activity.

-

Antibacterial Efficacy :

- In vitro tests demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Table 2 presents the minimum inhibitory concentration (MIC) values for selected bacterial strains.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Dimethoxy-5-(morpholine-4-sulfonyl)benzoic acid, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sulfonation of a benzoic acid precursor followed by morpholine substitution. A two-step approach is recommended:

Sulfonation : React 2,3-dimethoxybenzoic acid with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.

Morpholine Coupling : Treat the intermediate with morpholine in a polar aprotic solvent (e.g., THF or DCM) at room temperature, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for methoxy groups (δ 3.8–4.0 ppm), morpholine protons (δ 3.0–3.5 ppm for N–CH₂, δ 2.5–2.8 ppm for O–CH₂), and aromatic protons (δ 6.5–8.0 ppm, split due to substituents).

- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), sulfonyl carbon (δ ~55 ppm), and morpholine carbons (δ 45–50 ppm) .

- FT-IR : Confirm sulfonyl group (asymmetric S=O stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) and carboxylic acid (broad O–H stretch at ~2500–3000 cm⁻¹) .

Q. What are the key challenges in handling and storing this compound?

- Methodological Answer :

- Hygroscopicity : The sulfonyl group increases moisture sensitivity. Store under inert gas (argon) in airtight containers with desiccants.

- Thermal Stability : Decomposition occurs above 150°C. Avoid prolonged heating during synthesis or drying .

Advanced Research Questions

Q. How does the sulfonyl-morpholine moiety influence coordination chemistry with lanthanides or transition metals?

- Methodological Answer :

- Complexation Studies : The sulfonyl group acts as a weak Lewis base, while the carboxylic acid facilitates chelation. Titration calorimetry (ITC) or UV-Vis spectroscopy in aqueous buffer (pH 5–7) can assess binding constants (e.g., with Eu³⁺ or Cu²⁺). Compare stability constants (log K) with simpler benzoic acid derivatives .

- Applications : Potential use in luminescent probes (terbium complexes) or catalysis (palladium-mediated cross-coupling) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Optimization :

Solubility : Use DMSO stock solutions (<1% v/v) to avoid precipitation in aqueous buffers.

Cellular Uptake : Validate with fluorescent analogs (e.g., FITC-labeled derivatives) via confocal microscopy.

- Data Interpretation : Cross-validate IC₅₀ values using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). For inconsistent results, check for off-target effects via kinome profiling or proteomics .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., kinases or phosphatases). Focus on the sulfonyl group’s hydrogen-bonding potential and morpholine’s steric effects.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare binding free energies (MM-PBSA) with experimental data .

Q. What analytical methods quantify trace impurities in bulk samples?

- Methodological Answer :

- LC-MS/MS : Use a Q-TOF mass spectrometer with ESI⁻ ionization to detect sulfonic acid byproducts (m/z 200–400 range).

- NMR Relaxation Methods : ¹H DOSY experiments distinguish impurities based on diffusion coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.